molecular formula C6H13Cl2NO B000576 Sevelamer hydrochloride CAS No. 152751-57-0

Sevelamer hydrochloride

Cat. No.: B000576
CAS No.: 152751-57-0
M. Wt: 186.08 g/mol
InChI Key: KHNXRSIBRKBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sevelamer Hydrochloride is a phosphate-binding polymer used primarily to treat hyperphosphatemia in patients with chronic kidney disease undergoing dialysis. It is known for its ability to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and reducing serum phosphate levels .

Mechanism of Action

Target of Action

Sevelamer hydrochloride primarily targets dietary phosphate in the gut . This compound is used to prevent hyperphosphatemia in patients with chronic renal failure . Phosphates are the primary targets due to their role in contributing to conditions such as hyperphosphatemia, which can lead to ectopic calcification and secondary hyperparathyroidism .

Mode of Action

This compound operates by binding to dietary phosphate in the gut, which prevents its absorption . This interaction results in a decrease in serum parathyroid hormone levels . The binding occurs through ion exchange and ionic binding through charge and hydrogen bonding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway. By binding to dietary phosphate, this compound prevents the absorption of phosphate, thus reducing serum phosphate concentrations . This can lead to a decrease in serum parathyroid hormone levels, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency .

Pharmacokinetics

The onset of action in reducing serum phosphorus has been demonstrated after 1-2 weeks .

Result of Action

The molecular effect of this compound’s action is the formation of an insoluble complex with phosphate, which is then excreted, leading to a decrease in serum phosphate levels . On a cellular level, this compound can reduce the expression of the receptor for advanced glycation end products (RAGE) and decrease levels of inflammatory biomarkers . It also has an impact on lipid metabolism, resulting in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels .

Action Environment

The action of this compound can be influenced by the patient’s diet, particularly their phosphate intake. The compound should be taken with meals to maximize its ability to bind dietary phosphate . Additionally, the efficacy of this compound can be influenced by the presence of other medications, as it has been shown to interact with certain drugs . Therefore, the timing of administration and monitoring of clinical responses or blood levels of concomitant medication may be necessary .

Biochemical Analysis

Biochemical Properties

Sevelamer Hydrochloride plays a significant role in biochemical reactions by binding to dietary phosphate and preventing its absorption . This interaction occurs at the molecular level, involving ionic and hydrogen bonding .

Cellular Effects

This compound influences cell function by reducing serum phosphate levels in patients with chronic kidney disease . This reduction in phosphate levels can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its amine groups becoming partially protonated in the intestine and interacting with phosphate ions . This interaction prevents the absorption of dietary phosphate, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time . Long-term effects on cellular function observed in in vitro or in vivo studies include a reduction in LDL and cholesterol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses could potentially lead to adverse effects, although specific threshold effects observed in these studies are not mentioned .

Metabolic Pathways

This compound is involved in the metabolic pathway related to phosphate absorption . It interacts with phosphate ions in the intestine, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with phosphate ions . This interaction affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the intestine, where it interacts with phosphate ions . This interaction may affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sevelamer Hydrochloride is synthesized through the polymerization of allylamine and epichlorohydrin. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sevelamer Hydrochloride primarily undergoes ion-exchange reactions due to its polymeric nature. It does not participate in typical organic reactions like oxidation or reduction.

Common Reagents and Conditions:

    Ion-Exchange Reactions: this compound interacts with phosphate ions in the gastrointestinal tract under physiological conditions (pH 1-7).

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Sevelamer Hydrochloride:

This compound stands out due to its unique polymeric structure and non-calcium-based mechanism, making it a valuable option for managing hyperphosphatemia in patients with chronic kidney disease.

Biological Activity

Sevelamer hydrochloride is a polymeric anion exchange resin primarily used as a phosphate binder in patients with chronic kidney disease (CKD) undergoing dialysis. Its biological activity is characterized by its ability to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and reducing serum phosphate levels. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and associated case studies.

This compound functions as a non-calcium, non-aluminum phosphate binder. It operates through the following mechanisms:

  • Phosphate Binding : Sevelamer binds to dietary phosphates in the gut, which prevents their absorption into the bloodstream. This action helps to lower serum phosphorus levels, which is crucial for patients with CKD who are at risk for hyperphosphatemia .
  • Non-Absorption : Sevelamer is not absorbed systemically; studies have shown that less than 0.02% of the administered dose appears in urine, indicating its primary action occurs within the gastrointestinal tract .
  • Impact on Hormones : By lowering serum phosphate levels, sevelamer also contributes to decreased parathyroid hormone (PTH) levels, which can help mitigate secondary hyperparathyroidism in CKD patients .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing hyperphosphatemia and its effects on other metabolic parameters.

Table 1: Summary of Clinical Findings

Study ReferencePatient PopulationKey Findings
13 patients with tumor lysis syndromeSignificant reduction in serum phosphate levels; effective in managing hyperphosphatemia.
Systematic review of 44 studiesDecrease in glycated hemoglobin and LDL cholesterol; beneficial effects on lipid profiles.
47 hemodialysis patientsMean serum phosphorus decreased from 7.5 to 6.4 mg/dL; serum magnesium increased significantly.
192 ESRD patients on dialysisReduction in serum phosphorus (-0.71 mmol/L) and LDL cholesterol (-30%); no significant adverse effects reported.

Case Studies

  • Case Study on Tumor Lysis Syndrome :
    A retrospective study involving 13 patients demonstrated that sevelamer effectively reduced serum phosphate levels in individuals experiencing hyperphosphatemia due to tumor lysis syndrome . This suggests potential applications beyond traditional CKD management.
  • Long-term Effects on Lipid Profiles :
    In a long-term study involving 192 patients with end-stage renal disease (ESRD), sevelamer use led to significant improvements in lipid profiles, including a notable decrease in low-density lipoprotein (LDL) cholesterol levels by approximately 30% . This finding underscores sevelamer's pleiotropic effects beyond phosphate binding.
  • Impact on Magnesium Levels :
    Another study assessed the effect of sevelamer on magnesium levels in hemodialysis patients, revealing an increase from 2.75 to 2.90 mg/dL after eight weeks of treatment. This change was associated with improvements in lipid profiles and parathyroid hormone levels .

Pleiotropic Effects

Sevelamer has been associated with several additional benefits:

  • Lipid Profile Improvement : Studies have shown that sevelamer treatment is linked to reductions in total cholesterol and LDL cholesterol levels compared to calcium-based phosphate binders .
  • Cardiovascular Benefits : Sevelamer may slow the progression of cardiovascular calcifications, a common complication in CKD patients . This effect is particularly relevant as cardiovascular disease remains a leading cause of morbidity and mortality in this population.

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Metabolic Acidosis : One notable drawback is the potential for metabolic acidosis, particularly with high doses or prolonged use .
  • High Pill Burden : Patients often report difficulty adhering to treatment regimens due to the number of pills required daily .

Properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer hydrochloride
Reactant of Route 2
Sevelamer hydrochloride
Reactant of Route 3
Sevelamer hydrochloride
Reactant of Route 4
Reactant of Route 4
Sevelamer hydrochloride
Reactant of Route 5
Sevelamer hydrochloride
Reactant of Route 6
Sevelamer hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.